molecular formula C15H21N3O4S2 B4780116 ethyl 4-({[4-(methylsulfonyl)-1-piperazinyl]carbonothioyl}amino)benzoate

ethyl 4-({[4-(methylsulfonyl)-1-piperazinyl]carbonothioyl}amino)benzoate

Cat. No. B4780116
M. Wt: 371.5 g/mol
InChI Key: SMEVRPRDZYLEDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-({[4-(methylsulfonyl)-1-piperazinyl]carbonothioyl}amino)benzoate is a chemical compound that has been extensively studied in the field of medicinal chemistry. This compound has shown promising results in various scientific research applications, including cancer treatment, antimicrobial activity, and anti-inflammatory effects.

Mechanism of Action

The mechanism of action of ethyl 4-({[4-(methylsulfonyl)-1-piperazinyl]carbonothioyl}amino)benzoate varies depending on the application. In cancer treatment, it induces apoptosis by activating caspases and inhibiting the anti-apoptotic proteins. It also inhibits cell proliferation by blocking the cell cycle and inducing cell cycle arrest.
In antimicrobial activity, it disrupts the bacterial cell membrane by interacting with the phospholipid bilayer and causing membrane depolarization. It also inhibits bacterial growth by interfering with bacterial DNA replication and protein synthesis.
In anti-inflammatory effects, it inhibits the production of pro-inflammatory cytokines and chemokines by blocking the NF-κB signaling pathway.
Biochemical and Physiological Effects:
Ethyl 4-({[4-(methylsulfonyl)-1-piperazinyl]carbonothioyl}amino)benzoate has various biochemical and physiological effects. It has been shown to induce oxidative stress, which leads to apoptosis in cancer cells. It also inhibits the activity of various enzymes, including topoisomerase II and cyclooxygenase-2 (COX-2).
In antimicrobial activity, it disrupts the bacterial cell membrane and inhibits bacterial growth. It has also been shown to have low toxicity towards mammalian cells, making it a promising candidate for further development.
In anti-inflammatory effects, it inhibits the production of pro-inflammatory cytokines and chemokines, reducing inflammation. It also inhibits the activity of COX-2, which is responsible for the production of prostaglandins that cause inflammation.

Advantages and Limitations for Lab Experiments

The advantages of using ethyl 4-({[4-(methylsulfonyl)-1-piperazinyl]carbonothioyl}amino)benzoate in lab experiments include its potency and specificity towards cancer cells and bacteria. It also has low toxicity towards mammalian cells, making it a promising candidate for further development.
The limitations of using this compound in lab experiments include its multi-step synthesis method, which requires careful handling of the chemicals involved. It is also relatively expensive compared to other compounds used in research.

Future Directions

Of research related to ethyl 4-({[4-(methylsulfonyl)-1-piperazinyl]carbonothioyl}amino)benzoate include further development of its anti-cancer activity. Studies have shown that it has potent anti-cancer activity, and further research can lead to the development of new cancer therapies.
Additionally, research can focus on the development of new antimicrobial agents using this compound. It has shown promising results in inhibiting bacterial growth, and further research can lead to the development of new antibiotics.
Furthermore, research can focus on the development of new anti-inflammatory agents using this compound. It has shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines, and further research can lead to the development of new anti-inflammatory drugs.
In conclusion, ethyl 4-({[4-(methylsulfonyl)-1-piperazinyl]carbonothioyl}amino)benzoate is a promising compound with various scientific research applications. Its potent anti-cancer activity, antimicrobial activity, and anti-inflammatory effects make it a promising candidate for further development. Further research can lead to the development of new cancer therapies, antibiotics, and anti-inflammatory drugs.

Scientific Research Applications

Ethyl 4-({[4-(methylsulfonyl)-1-piperazinyl]carbonothioyl}amino)benzoate has shown promising results in various scientific research applications. One of the most significant applications is in cancer treatment. Studies have shown that this compound has potent anti-cancer activity against various types of cancer cells, including breast, lung, and colon cancer cells. It works by inducing apoptosis, inhibiting cell proliferation, and blocking the cell cycle.
Another application of this compound is in antimicrobial activity. Studies have shown that it has potent antibacterial activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. It works by disrupting the bacterial cell membrane and inhibiting bacterial growth.
Additionally, ethyl 4-({[4-(methylsulfonyl)-1-piperazinyl]carbonothioyl}amino)benzoate has anti-inflammatory effects. Studies have shown that it can reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines.

properties

IUPAC Name

ethyl 4-[(4-methylsulfonylpiperazine-1-carbothioyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O4S2/c1-3-22-14(19)12-4-6-13(7-5-12)16-15(23)17-8-10-18(11-9-17)24(2,20)21/h4-7H,3,8-11H2,1-2H3,(H,16,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMEVRPRDZYLEDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=S)N2CCN(CC2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-({[4-(methylsulfonyl)-1-piperazinyl]carbonothioyl}amino)benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.